
Acetic acid;pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of pyridin-2-amine with acetic anhydride. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be represented as follows:
C5H6N2+(CH3CO)2O→C5H5N2COCH3+CH3COOH
In this reaction, pyridin-2-amine reacts with acetic anhydride to form N-acetyl-2-aminopyridine and acetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group in pyridin-2-amine can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of pyridin-2-amine.
Reduction: Amino derivatives.
Substitution: Various substituted pyridin-2-amine derivatives.
Scientific Research Applications
Acetic acid;pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;pyridin-2-amine involves its interaction with various molecular targets. The amino group in pyridin-2-amine can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the amino group.
Pyrrole: Another heterocyclic compound with a nitrogen atom in the ring but different electronic properties.
Imidazole: Contains two nitrogen atoms in the ring and exhibits different reactivity.
Uniqueness
Acetic acid;pyridin-2-amine is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its ability to form hydrogen bonds and interact with various biological molecules makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
104613-71-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
acetic acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4) |
InChI Key |
MCVTVNMOCXKZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



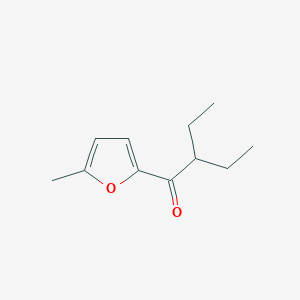
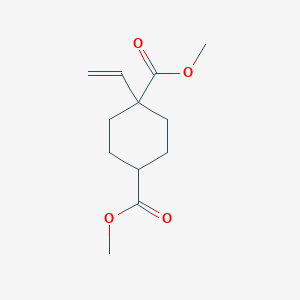
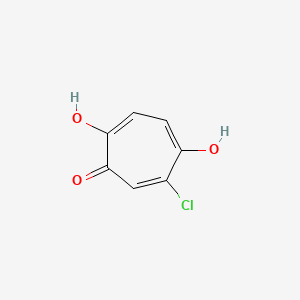


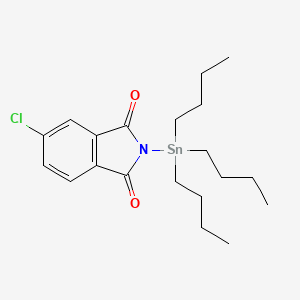
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
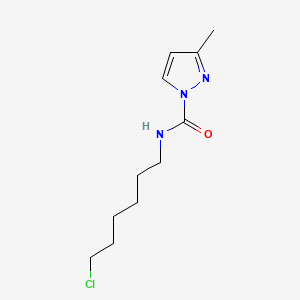
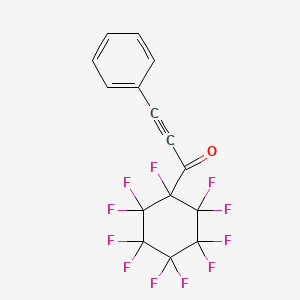
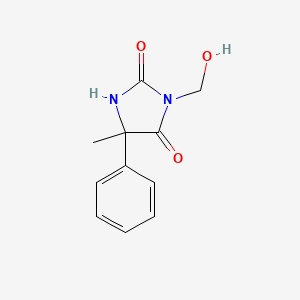
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

